1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone
Description
1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone is a pyridine-piperidine hybrid compound characterized by a ketone group at the ethanone position, a piperidine ring substituted at the 2-position with a pyridine moiety, and an isopropoxy group at the 6-position of the pyridine ring. The isopropoxy group likely enhances lipophilicity, influencing bioavailability and receptor interactions compared to other substituents like methoxy or halogen groups .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
1-[2-(6-propan-2-yloxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3 |
InChI Key |
MRGLBBFVPWNLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
Chemical Formula : C14H20N2O
Molecular Weight : 232.33 g/mol
CAS Number : Not specifically listed in the search results but can be derived from its structure.
Structure
The compound features a piperidine ring substituted with a 6-isopropoxypyridine moiety, which is critical for its biological activity. The ethanone group contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds related to piperidine derivatives exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives, including those similar to 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone , found that many showed promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.25 µg/mL |
| Compound B | Escherichia coli | 12.5 µg/mL |
| Compound C | Salmonella Typhi | 25 µg/mL |
| 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone | Various (pending study) | TBD |
Pharmacological Activity
In addition to antimicrobial effects, piperidine derivatives are known for their diverse pharmacological profiles, including:
- Analgesic Effects : Some studies indicate that piperidine derivatives may exhibit pain-relieving properties.
- CNS Activity : The structure suggests potential interactions with central nervous system receptors, which could lead to psychoactive effects or therapeutic applications in mood disorders.
Case Studies
A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. The synthesized compounds were tested against multiple strains of bacteria and fungi, revealing that certain modifications in the piperidine structure significantly enhanced their antimicrobial efficacy.
Key Findings:
- Compounds with halogen substitutions showed improved activity against resistant bacterial strains.
- The introduction of various functional groups on the piperidine ring altered the binding affinity to microbial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1-(2-(6-Isopropoxypyridin-3-yl)piperidin-1-yl)ethanone, focusing on structural variations, bioactivity, and physicochemical properties:
Key Structural and Functional Insights :
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance electrophilicity, improving reactivity in nucleophilic substitutions . Electron-Donating Groups (e.g., OiPr, OMe): Increase lipophilicity and bioavailability, as seen in the isopropoxy variant. Bulkier Groups (e.g., tert-butyldimethylsilyloxy): Improve metabolic stability but may reduce membrane permeability .
Biological Activity: Tetrazole-containing analogs exhibit broad-spectrum antimicrobial activity due to hydrophobic interactions with bacterial enzymes . Fluorinated derivatives (e.g., 1-(6-fluoropyridin-3-yl)ethanone) are explored for CNS penetration, leveraging fluorine’s small size and high electronegativity .
Synthetic Routes :
- Common methods include acylation of azines (e.g., chloroacetyl chloride with piperidine) and nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
